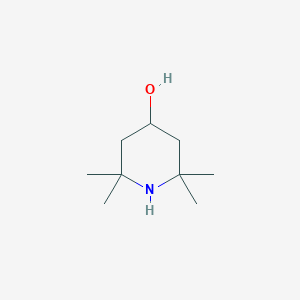

2,2,6,6-Tetramethyl-4-piperidinol

Vue d'ensemble

Description

Biotine LC hydrazide: is a mid-length, hydrazide-activated biotinylation reagent used for labeling glycoproteins and other carbohydrate-containing compounds with oxidizable sugars or aldehydes . It is highly soluble in dimethyl sulfoxide (DMSO) and is membrane permeable .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin LC hydrazide is synthesized by reacting biotin with a hydrazide group. The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage . The reaction typically occurs under slightly acidic conditions (pH 4-6) in buffers such as sodium acetate .

Industrial Production Methods: In industrial settings, the production of Biotin LC hydrazide involves the oxidation of glycoproteins with sodium periodate to generate aldehyde groups. These aldehyde groups then react with the hydrazide group of Biotin LC hydrazide to form stable hydrazone bonds .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Biotin LC hydrazide reacts with aldehydes formed by the periodate-oxidation of sugar groups.

Substitution: Hydrazides can be conjugated to carboxylic acids using carbodiimide chemistry.

Common Reagents and Conditions:

Oxidizing Agent: Sodium periodate (NaIO4) is commonly used to oxidize sugar moieties to aldehydes.

Reducing Agent: Sodium cyanoborohydride is used to reduce hydrazone linkages to secondary amine bonds.

Buffer: Sodium acetate buffer (pH 4-6) is used for the hydrazide reaction.

Major Products:

Hydrazone Linkages: Formed by the reaction of hydrazide groups with aldehydes.

Secondary Amines: Formed by the reduction of hydrazone linkages.

Scientific Research Applications

Chemistry: Biotin LC hydrazide is used for the biotinylation of glycoproteins and other carbohydrate-containing compounds. This allows for the detection and purification of these molecules using streptavidin probes or resins .

Biology: In biological research, Biotin LC hydrazide is used for cell surface labeling and the isolation of cell surface glycoproteins . It is also used to label antibodies, enabling their detection and purification without affecting their antigen-binding sites .

Medicine: Biotin LC hydrazide is used in diagnostic assays to label glycoproteins and other biomolecules. This labeling facilitates the detection of specific proteins in complex biological samples .

Industry: In industrial applications, Biotin LC hydrazide is used for the biotinylation of enzymes and other proteins to enhance their stability and activity .

Mechanism of Action

Biotin LC hydrazide exerts its effects by reacting with aldehyde groups formed by the oxidation of sugar moieties. The hydrazide group forms a hydrazone linkage with the aldehyde, which can be further reduced to a stable secondary amine bond . This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .

Comparison with Similar Compounds

Similar Compounds:

Hydrazide Biotin: A simpler reagent with a shorter spacer arm.

Hydrazide-PEG4-Biotin: Contains a long-chain, water-soluble polyethylene glycol (PEG) spacer arm, which reduces steric hindrance and increases solubility.

Uniqueness: Biotin LC hydrazide is unique due to its mid-length spacer arm, which provides a balance between reducing steric hindrance and maintaining solubility . This makes it suitable for a wide range of applications, from labeling glycoproteins to isolating cell surface proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Biotin LC hydrazide is synthesized by reacting biotin with a hydrazide group. The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage . The reaction typically occurs under slightly acidic conditions (pH 4-6) in buffers such as sodium acetate .

Industrial Production Methods: In industrial settings, the production of Biotin LC hydrazide involves the oxidation of glycoproteins with sodium periodate to generate aldehyde groups. These aldehyde groups then react with the hydrazide group of Biotin LC hydrazide to form stable hydrazone bonds .

Analyse Des Réactions Chimiques

Oxidation Reactions

TMP undergoes oxidation to form 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), a key intermediate in HALS synthesis. This reaction typically employs oxidizing agents like iodine or hydrogen peroxide under acidic conditions . For example:Industrial processes use catalytic dehydrogenation with CuCr/AlO at 120°C, achieving >97% selectivity .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| I/HO | Acidic, 80°C | 2,2,6,6-Tetramethyl-4-piperidone | 85% | |

| CuCr/AlO | 120°C, H atmosphere | 2,2,6,6-Tetramethyl-4-piperidone | 97.67% |

Esterification and Acylation

TMP reacts with acyl chlorides or anhydrides to form esters, enhancing its utility in polymer stabilizers. A notable example is its reaction with methyl p-dimethylaminobenzoate:This yields a crystalline product (m.p. 137–139°C) with applications in UV stabilization .

Key Data:

Substitution Reactions

TMP participates in nucleophilic substitution, particularly in synthesizing hindered amines. Reaction with naphthalene-2,6-dichloride dicarboxylic acid in THF produces bis(2,2,6,6-tetramethylpiperidine-4-yl)naphthalene-2,6-dicarboxylate:Outcome:

Coordination Chemistry

TMP acts as a ligand in metal complexes. For example, its reaction with Cu(II) salts forms stable complexes used in catalysis:Applications: Stabilization of enzymes and catalytic oxidation.

Radical Reactions

TMP derivatives like this compound-1-oxyl (Tanol) serve as spin labels in ESR studies. Reaction with flavans forms inclusion compounds with defined hyperfine splitting tensors :ESR Data:

Comparative Reactivity

TMP’s steric hindrance and hydroxyl group dictate its reactivity compared to analogs:

| Compound | Reactivity | Application |

|---|---|---|

| TMP | High nucleophilicity, moderate oxidation | HALS, biocides |

| 2,2,6,6-Tetramethylpiperidine | No hydroxyl group; lower polarity | Base catalyst |

| 2,2,6,6-Tetramethyl-4-piperidone | Ketone group enables condensation reactions | Pharmaceutical intermediates |

Mechanistic Insights

Applications De Recherche Scientifique

Polymer Chemistry

TMP is widely used as a light stabilizer in various polymer applications. Its ability to inhibit photodegradation makes it suitable for:

- Polyamide 66 Fibers : TMP acts as a stabilizer for fibers containing acid blue dyes, enhancing their durability and longevity under UV exposure .

- Hindered Amine Light Stabilizers (HALS) : It serves as an intermediate in the synthesis of HALS, which are critical for protecting polymers from light-induced degradation .

Pharmaceutical Applications

In pharmaceutical research, TMP has been utilized for:

- Synthesis of Piperidinyloxy Free Radical Derivatives : TMP is an essential precursor in the preparation of various derivatives that exhibit biological activity .

- Photodynamic Therapy Research : Studies have shown that TMP can facilitate the generation of singlet oxygen when irradiated in the presence of compounds like Camptothecin (CPT), which is significant for developing photodynamic therapy strategies against cancer .

Analytical Chemistry

TMP plays a role in improving analytical methods:

- Green Chemistry Approaches : TMP has been used in studies focusing on chemoselective deoxidization processes under UV irradiation, showcasing its potential in environmentally friendly chemical practices .

- Laboratory Analytical Methods : Its stability and reactivity make it a candidate for various analytical techniques aimed at determining chemical compositions and properties .

Case Study 1: Light Stabilization in Polymers

A study evaluated the effectiveness of TMP as a light stabilizer in polyamide fibers. The findings indicated that fibers treated with TMP exhibited significantly reduced degradation rates when exposed to UV light compared to untreated fibers. This application is crucial for industries relying on durable textiles.

Case Study 2: Photodynamic Therapy

Research involving the irradiation of CPT in dimethylsulfoxide (DMSO) solutions demonstrated that TMP enhances the formation of singlet oxygen. This property is being explored for its potential use in targeted cancer therapies, where localized treatment can minimize damage to surrounding healthy tissues.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Polymer Chemistry | Light stabilizer for polyamide fibers | Enhanced durability against UV degradation |

| Pharmaceutical Research | Synthesis of piperidinyloxy derivatives | Potential therapeutic applications |

| Analytical Chemistry | Chemoselective deoxidization under UV irradiation | Environmentally friendly processes |

Mécanisme D'action

Biotin LC hydrazide exerts its effects by reacting with aldehyde groups formed by the oxidation of sugar moieties. The hydrazide group forms a hydrazone linkage with the aldehyde, which can be further reduced to a stable secondary amine bond . This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .

Comparaison Avec Des Composés Similaires

Hydrazide Biotin: A simpler reagent with a shorter spacer arm.

Hydrazide-PEG4-Biotin: Contains a long-chain, water-soluble polyethylene glycol (PEG) spacer arm, which reduces steric hindrance and increases solubility.

Uniqueness: Biotin LC hydrazide is unique due to its mid-length spacer arm, which provides a balance between reducing steric hindrance and maintaining solubility . This makes it suitable for a wide range of applications, from labeling glycoproteins to isolating cell surface proteins .

Activité Biologique

2,2,6,6-Tetramethyl-4-piperidinol (TMP) is a synthetic compound belonging to the class of piperidine derivatives. It is primarily recognized for its application in various industrial processes, particularly as a light stabilizer and antioxidant in polymers. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

- IUPAC Name : 2,2,6,6-tetramethylpiperidin-4-ol

- Molecular Formula : C₉H₁₉NO

- Molecular Weight : 157.257 g/mol

- CAS Number : Not available

Biological Activity Overview

TMP has been studied for its various biological activities, including:

- Antioxidant Properties : TMP exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related damage in biological systems.

- Stabilization Effects : It serves as a stabilizer for organic materials against light and thermal degradation.

The biological activity of TMP can be attributed to its ability to scavenge free radicals and inhibit oxidative processes. Its structure allows it to interact with reactive oxygen species (ROS), thereby reducing cellular damage.

Antioxidant Activity

A study highlighted the antioxidant capabilities of TMP when tested against various free radicals. The results indicated that TMP effectively reduced oxidative stress markers in cellular models, demonstrating its potential as a protective agent against oxidative damage .

Light Stabilization

TMP has been utilized as a light stabilizer in polymers. Its effectiveness was evaluated in several case studies where it significantly improved the durability of polymeric materials under UV exposure. The compound's ability to absorb UV radiation and prevent photodegradation was quantitatively assessed .

Case Studies

Toxicological Data

While TMP is generally considered safe at low concentrations, studies have indicated potential toxicity at higher doses. The compound is not naturally occurring and is only found in individuals exposed to it or its derivatives . Monitoring exposure levels is essential to mitigate any adverse health effects.

Propriétés

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVUCLWJZJHFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029655 | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2403-88-5 | |

| Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lastar A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lastar A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS23Q8EGZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.